tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
The compound tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential applications in drug discovery and organic synthesis. Spirocyclic compounds are known for their complex structures that often include multiple rings that are interconnected in a way that they share one common atom. The presence of both oxygen and nitrogen atoms within the spirocyclic framework of this compound suggests that it may exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Similarly, the synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, was achieved from pyroglutamic acid, indicating the versatility of spirocyclic compounds in mimicking biologically relevant structures .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be quite intricate due to the presence of multiple rings and heteroatoms. A conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in related spirocyclic stereoisomers revealed that the crystal structures of these compounds are stabilized by C-H...O hydrogen bonds, forming chains along specific crystallographic directions . This suggests that tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate may also exhibit a stable conformation due to similar intramolecular interactions.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions due to their active functional groups. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the reactivity of the spirocyclic ketone with compounds containing an active methylene group . This reactivity could be extrapolated to tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, which may also participate in similar condensation reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate are not detailed in the provided papers, the properties of similar spirocyclic compounds can provide some insights. The solubility, melting points, and stability of these compounds can be influenced by their spirocyclic structure and the nature of their substituents. The presence of tert-butyl groups typically increases steric bulk, which can affect the compound's reactivity and physical properties. The amino and carboxylate functional groups suggest that the compound may exhibit amphoteric properties and could participate in hydrogen bonding, which may influence its solubility and boiling point.
Scientific Research Applications
Synthetic Utility in Organic Chemistry Tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate serves as a versatile reagent in the synthesis of complex organic molecules. It is instrumental in the introduction of Boc protecting groups to amines, facilitating the preparation of N-Boc-amino acids and their esters. This compound offers an advantage over traditional reagents due to its solid state, improved stability, and ease of handling, making it a superior alternative for the synthesis of protected amino acids without racemization (Rao et al., 2017).
Facilitating Spirocyclic Compound Synthesis It also plays a crucial role in the synthesis of spirocyclic compounds. Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the compound's utility in accessing chemical spaces complementary to piperidine ring systems and enabling further selective derivatization on azetidine and cyclobutane rings (Meyers et al., 2009).
Application in Spirocyclic Derivative Synthesis for Antibacterial Agents Exploration of spirocyclic derivatives, including those based on the tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate framework, has led to the development of new antibacterial agents. These efforts have synthesized derivatives of ciprofloxacin, aiming to expand the activity spectrum against specific bacterial strains, demonstrating the compound's relevance in medicinal chemistry and drug development (Lukin et al., 2022).
Contribution to Stereochemistry and Enantioselective Synthesis The compound's structural framework is integral to the enantioselective synthesis of complex molecules, such as in the preparation of optically active lactones via electrocatalytic oxidation. These methodologies underscore the importance of spirocyclic compounds in achieving high enantiopurity and efficiency in synthetic organic chemistry, furthering our ability to construct molecules with precise stereochemical control (Kashiwagi et al., 1999).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(15)8-14(10-16)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTHUCDJLPHZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
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